trans-1-Cinnamylpiperazine

Cannabinoid Research CB1 Receptor Receptor Binding

Precision pharmacophore: the trans-cinnamyl moiety is not a generic lipophilic appendage—it defines receptor binding, enzyme inhibition, and metabolic fate. Using alternative piperazine derivatives invalidates SAR studies. This scaffold is critical for CB1 antagonists (e.g., LDK1203 analogues), potent CYP2J2 probes (Ki ~100 nM), pro-apoptotic anticancer agents (IC50 8.5–31.4 µM), and forensic/toxicology reference standards for cinnamylpiperazine opioids. Procure to ensure research reproducibility.

Molecular Formula C13H18N2
Molecular Weight 202.3 g/mol
CAS No. 18903-01-0
Cat. No. B099036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1-Cinnamylpiperazine
CAS18903-01-0
Molecular FormulaC13H18N2
Molecular Weight202.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC=CC2=CC=CC=C2
InChIInChI=1S/C13H18N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-7,14H,8-12H2/b7-4+
InChIKeyWGEIOMTZIIOUMA-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trans-1-Cinnamylpiperazine (CAS 18903-01-0): A Key Cinnamylpiperazine Building Block for Drug Discovery and Chemical Biology Research


Trans-1-Cinnamylpiperazine (CAS 18903-01-0) is a piperazine derivative featuring a trans-cinnamyl substituent . This compound serves as a fundamental structural core for a class of molecules known as cinnamylpiperazines, which are of significant interest in medicinal chemistry [1]. It is a metabolite of the calcium channel blocker Flunarizine and a key synthetic intermediate in the development of compounds with diverse pharmacological profiles, including synthetic opioids, anticonvulsants, and anticancer agents .

Procurement Risk: Why Piperazine Analog Substitution Is Not a Viable Strategy for Trans-1-Cinnamylpiperazine-Dependent Research


Substituting trans-1-Cinnamylpiperazine with other piperazine derivatives or cinnamyl-containing compounds is a high-risk strategy due to the strict structure-activity relationships (SAR) governing this chemical space. The trans-cinnamyl group is not a generic lipophilic appendage; it is a critical pharmacophore that dictates receptor binding profiles, enzyme inhibition, and metabolic fate [1]. For example, in the context of synthetic opioids, the cinnamyl moiety is the defining structural feature that distinguishes this class from fentanyl analogs [1]. In cannabinoid research, the substitution pattern on the piperazine ring (e.g., cinnamyl vs. tosyl) directly impacts CB1 receptor binding affinity [2]. Therefore, the use of an alternative piperazine building block would invalidate comparative SAR studies and lead to non-reproducible results, making trans-1-Cinnamylpiperazine a non-substitutable reagent for specific research programs.

Quantitative Differentiation of Trans-1-Cinnamylpiperazine: A Data-Driven Guide for Scientific Procurement


CB1 Receptor Binding Affinity of a Cinnamylpiperazine Analog vs. Tosyl-Substituted Analog

In a study of CB1 receptor inverse agonists, a direct structural analog of trans-1-Cinnamylpiperazine, 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine (LDK1203), demonstrated CB1 receptor binding comparable to the lead compound LDK1229 [1]. This contrasts with the tosyl-substituted analog LDK1222, which showed a different binding profile. While not the parent compound, this head-to-head comparison among closely related analogs highlights the specific contribution of the cinnamyl group to CB1 receptor engagement.

Cannabinoid Research CB1 Receptor Receptor Binding

CYP2J2 Enzyme Inhibition by a Cinnamylpiperazine-Containing Molecule

A cinnamylpiperazine-containing molecule, 1-(bis(4-fluorophenyl)methyl)-4-cinnamylpiperazine, was found to be a non-competitive inhibitor of human recombinant CYP2J2 [1]. This enzyme is involved in drug metabolism and the pathogenesis of various diseases. The study reports a specific Ki value for this inhibition.

Drug Metabolism CYP Enzyme Inhibition Pharmacokinetics

Pro-Apoptotic Activity of Cinnamylpiperazine-Derived Bile Acid Hybrids

The synthesis and biological evaluation of new piperazinyl bile acid derivatives, built using a cinnamylpiperazine moiety, demonstrated significant pro-apoptotic activity against multiple human cancer cell lines [1]. The study identified specific compounds with potent IC50 values.

Cancer Research Apoptosis Bile Acid Derivatives

Physicochemical Properties of Trans-1-Cinnamylpiperazine

Trans-1-Cinnamylpiperazine (CAS 18903-01-0) is characterized by specific, experimentally determined physicochemical properties that are essential for its identification, handling, and use in synthesis [1].

Chemical Properties Analytical Chemistry Physicochemical Characterization

Procurement Guidance: Optimal Research Applications for Trans-1-Cinnamylpiperazine Based on Differentiated Evidence


Medicinal Chemistry: Developing Cannabinoid Receptor Modulators

Researchers focused on synthesizing and optimizing cannabinoid receptor type 1 (CB1) inverse agonists or antagonists will find trans-1-Cinnamylpiperazine to be a critical building block. Evidence shows that the cinnamyl substituent on the piperazine ring is a key pharmacophore for achieving potent CB1 binding, as demonstrated by the comparable activity of analog LDK1203 to lead compounds [1]. This scaffold provides a starting point for creating novel benzhydryl piperazine analogs with distinct receptor interaction profiles.

Chemical Biology: Investigating CYP2J2 Enzyme Inhibition

Investigators studying the role of cytochrome P450 2J2 (CYP2J2) in drug metabolism, cardiovascular disease, or cancer should procure trans-1-Cinnamylpiperazine as a precursor for generating potent and selective inhibitors. A closely related cinnamylpiperazine derivative has been shown to inhibit human recombinant CYP2J2 with a Ki of 100 nM [2], confirming the scaffold's utility for developing chemical probes to study this enzyme's function.

Oncology Drug Discovery: Synthesizing Pro-Apoptotic Bile Acid Hybrids

Research teams involved in the synthesis of novel anticancer agents, particularly those targeting pancreatic cancer, glioblastoma, or multiple myeloma, can utilize trans-1-Cinnamylpiperazine as a key intermediate. Data demonstrates that incorporating this fragment into a bile acid framework yields compounds with significant pro-apoptotic activity, achieving IC50 values in the 8.5-31.4 µM range against multiple cancer cell lines [3].

Analytical Chemistry: Use as a Certified Reference Material or Metabolite Standard

Forensic and clinical toxicology laboratories require trans-1-Cinnamylpiperazine as a certified reference material for the identification and quantification of cinnamylpiperazine-class synthetic opioids [4]. As a key metabolite of Flunarizine , it is also an essential analytical standard for pharmacokinetic studies and therapeutic drug monitoring of this widely used calcium channel blocker.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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